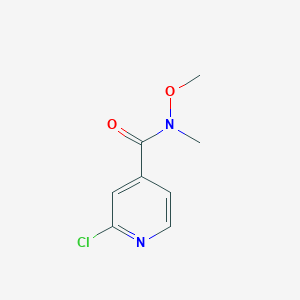

2-Chloro-N-methoxy-N-methylisonicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-methoxy-N-methylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWKHBDGHZXZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=NC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232925 | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250263-39-9 | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250263-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide

CAS Number: 488149-34-4

This guide provides a comprehensive technical overview of 2-Chloro-N-methoxy-N-methylisonicotinamide, a versatile building block in modern organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, applications, and safe handling.

Introduction: A Versatile Weinreb Amide Building Block

This compound, also known as a Weinreb amide of 2-chloronicotinic acid, is a key intermediate in the synthesis of complex organic molecules. Its structure combines the reactivity of a Weinreb amide with the versatile substitution pattern of a pyridine ring, making it a valuable tool for medicinal chemists. Organic building blocks like this are fundamental components for the modular synthesis of drug candidates.[] The presence of the chloro and methoxy groups offers unique electronic properties and potential interaction points within biological targets, a common strategy in drug discovery to optimize ligand-protein interactions.[2]

The Weinreb amide functionality is particularly significant. It allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This is due to the formation of a stable chelated intermediate. This stability and predictable reactivity make this compound a reliable acylating agent in the synthesis of various pharmaceutical ingredients.

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 488149-34-4 | [2] |

| Molecular Formula | C₈H₉ClN₂O₂ | [2] |

| Molecular Weight | 200.6 g/mol | |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in common organic solvents |

Synthesis and Mechanism

The synthesis of this compound typically proceeds from 2-chloronicotinic acid. The general strategy involves the activation of the carboxylic acid, followed by amidation with N,O-dimethylhydroxylamine.

Proposed Synthesis Protocol

This protocol is a representative method based on the well-established synthesis of Weinreb amides from carboxylic acids and the preparation of related 2-chloronicotinamides.[3][4]

Step 1: Activation of 2-Chloronicotinic Acid

2-Chloronicotinic acid is converted to its more reactive acid chloride derivative. This is a common transformation in organic synthesis to facilitate nucleophilic acyl substitution.

-

Reagents: 2-Chloronicotinic acid, oxalyl chloride or thionyl chloride, and a catalytic amount of N,N-dimethylformamide (DMF).

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

To a stirred solution of 2-chloronicotinic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is often used immediately in the next step.

-

Causality: The use of oxalyl chloride or thionyl chloride provides a reliable method for converting the carboxylic acid to the highly electrophilic acid chloride. DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active acylating species.

Step 2: Formation of the Weinreb Amide

The 2-chloronicotinoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

-

Reagents: 2-Chloronicotinoyl chloride, N,O-dimethylhydroxylamine hydrochloride, and a non-nucleophilic base such as triethylamine or pyridine.

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM and cool to 0 °C.

-

Add the base (e.g., triethylamine) dropwise to the solution to liberate the free amine.

-

Slowly add a solution of the crude 2-chloronicotinoyl chloride in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

Causality: The base is essential to neutralize the hydrochloric acid generated during the reaction and to deprotonate the N,O-dimethylhydroxylamine hydrochloride, allowing the free amine to act as a nucleophile.

Reaction Workflow

Caption: Synthesis of this compound.

Applications in Synthesis

The primary application of this compound lies in its role as a precursor to ketones, which are themselves versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5][6]

Ketone Synthesis via Grignard and Organolithium Reagents

The Weinreb amide moiety allows for the clean and high-yield synthesis of ketones upon reaction with organometallic reagents.

-

Reaction: this compound + R-MgX or R-Li → 2-Chloro-4-(acyl)pyridine

-

Mechanism: The organometallic reagent adds to the carbonyl carbon of the Weinreb amide to form a stable tetrahedral intermediate, which is chelated by the methoxy group. This intermediate does not collapse to form the ketone until acidic workup. This prevents the common over-addition of the organometallic reagent.

Role as a Building Block in Medicinal Chemistry

As a bifunctional molecule, this compound offers two key points for molecular elaboration:

-

The Weinreb Amide: As described, this functional group provides a reliable route to a wide array of ketones.

-

The 2-Chloro-Pyridine Ring: The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) through nucleophilic aromatic substitution (SNA_r), allowing for the introduction of diverse substituents at the 2-position of the pyridine ring.

This dual reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.[][7]

Application Workflow

Caption: Synthetic utility of the target molecule.

Analytical Methods

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the pyridine ring protons, the N-methyl protons, and the O-methyl protons.

-

¹³C NMR: Will show distinct signals for each carbon atom, including the carbonyl carbon of the amide, the carbons of the pyridine ring, and the methyl carbons.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight and assessing the purity of the compound. A reverse-phase HPLC method coupled with a mass spectrometer is typically employed.[10][11][12]

-

Column: A C18 column is generally suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.

-

Detection: Mass spectrometry (e.g., ESI+) will show the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups. A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1650-1680 cm⁻¹.

Safety, Handling, and Storage

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.[15]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[15]

-

Skin and Body Protection: A lab coat is required. For larger quantities, additional protective clothing may be necessary.[15]

-

Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If dusts or aerosols are generated, a respirator may be required.[16][17]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

First Aid Measures

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its Weinreb amide functionality provides a controlled and efficient route to ketones, while the substituted pyridine core offers opportunities for further molecular diversification. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the development of novel therapeutic agents.

References

-

Personal Protective Equipment (PPE) 102. (n.d.). CDC. Retrieved February 11, 2026, from [Link]

-

Transmission-based Precautions to use in a Longterm Care Facility. (2018, November 29). Maryland Department of Health. Retrieved February 11, 2026, from [Link]

-

40 CFR 156.212 -- Personal protective equipment statements. (n.d.). eCFR. Retrieved February 11, 2026, from [Link]

-

III. Precautions to Prevent Transmission of Infectious Agents | Infection Control. (2023, November 22). CDC. Retrieved February 11, 2026, from [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. (2019, October 6). ResearchGate. Retrieved February 11, 2026, from [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202555). (n.d.). NP-MRD. Retrieved February 11, 2026, from [Link]

-

Method for preparing 2-chloronicotinic acid. (n.d.). Eureka | Patsnap. Retrieved February 11, 2026, from [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent. Retrieved February 11, 2026, from [Link]

- CN101117332B - The preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved February 11, 2026, from [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012, January 2). International Journal of Pharma Sciences and Research. Retrieved February 11, 2026, from [Link]

- CN101117332A - Preparation method of 2-chloronicotinic acid. (n.d.). Google Patents.

- CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide. (n.d.). Google Patents.

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). PubMed. Retrieved February 11, 2026, from [Link]

-

A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry. (2021, December 20). PubMed. Retrieved February 11, 2026, from [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. (2025, August 9). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Improving API Synthesis. (n.d.). Pharmaceutical Technology. Retrieved February 11, 2026, from [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2026, January 11). Beilstein Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (n.d.). DiVA. Retrieved February 11, 2026, from [Link]

- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile. (n.d.). Google Patents.

-

Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and. (n.d.). Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]

-

2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial. (2021, September 15). MDPI. Retrieved February 11, 2026, from [Link]

-

LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. (2018, May 11). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

- 2. echemi.com [echemi.com]

- 3. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0202555) [np-mrd.org]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. buyat.ppg.com [buyat.ppg.com]

- 14. III. Precautions to Prevent Transmission of Infectious Agents | Infection Control | CDC [cdc.gov]

- 15. eCFR :: 40 CFR 156.212 -- Personal protective equipment statements. [ecfr.gov]

- 16. cdc.gov [cdc.gov]

- 17. health.maryland.gov [health.maryland.gov]

An In-Depth Technical Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-N-methoxy-N-methylisonicotinamide, a crucial building block for researchers, medicinal chemists, and professionals in drug development. While direct extensive literature on this specific isomer is emerging, this document synthesizes available data, discusses its significance based on its structural motifs, and provides expert insights into its synthesis and application, particularly highlighting its role as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.[1]

Introduction and Strategic Importance

This compound belongs to the class of heteroaromatic compounds that are of significant interest in medicinal chemistry. Its structure is characterized by three key functional components, each contributing to its unique reactivity and utility:

-

A Pyridine Core: The isonicotinamide scaffold (a pyridine ring with a carboxamide at the 4-position) is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.

-

A 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups to build molecular complexity.

-

A Weinreb Amide: The N-methoxy-N-methylamide moiety, also known as a Weinreb amide, is a highly valued functional group in organic synthesis. Its primary advantage is its controlled reactivity with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This allows for precise and high-yield ketone synthesis.

The combination of these features makes this compound a powerful intermediate for the construction of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be derived from its chemical structure. For comparison, data for the closely related isomer, N-Methoxy-N-methyl-2-chloronicotinamide, is included.

| Property | This compound (Inferred) | N-Methoxy-N-methyl-2-chloronicotinamide (Reference) |

| Molecular Formula | C₈H₉ClN₂O₂ | C₈H₉ClN₂O₂[2] |

| Molecular Weight | 200.62 g/mol | 200.6 g/mol [2] |

| CAS Number | Not assigned | 488149-34-4[2] |

| Appearance | Expected to be a solid at room temperature | Data not available |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Data not available |

Synthesis and Methodology

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 2-chloroisonicotinic acid. The key transformation is the formation of the Weinreb amide.

Proposed Synthetic Pathway

The most direct and widely used method for the preparation of a Weinreb amide from a carboxylic acid involves a two-step, one-pot procedure: activation of the carboxylic acid, followed by reaction with N,O-dimethylhydroxylamine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is based on established methods for Weinreb amide synthesis.[3]

Materials:

-

2-Chloroisonicotinic acid

-

1,1'-Carbonyldiimidazole (CDI) or Oxalyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine or other suitable base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Carboxylic Acid Activation:

-

To a stirred solution of 2-chloroisonicotinic acid (1 equivalent) in anhydrous DCM at room temperature, add 1,1'-carbonyldiimidazole (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the evolution of CO₂ gas.

-

-

Weinreb Amide Formation:

-

In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Add the N,O-dimethylhydroxylamine solution/slurry to the activated carboxylic acid mixture.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional handles: the Weinreb amide and the 2-chloro-pyridine moiety.

Reactions of the Weinreb Amide

The Weinreb amide is a stable acylating agent that reacts cleanly with a variety of nucleophiles to form ketones. This avoids the over-addition that is common with other carboxylic acid derivatives like esters and acid chlorides.

Caption: Key transformations of the Weinreb amide functionality.

Reactions of the 2-Chloro Substituent

The 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to building the complex scaffolds often required for biologically active molecules.

Example: Suzuki Coupling

A common and powerful reaction is the palladium-catalyzed Suzuki coupling, which forms a carbon-carbon bond between the pyridine ring and a boronic acid derivative. This is a widely used strategy in the synthesis of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. Many of these molecules feature a substituted heterocyclic core that binds to the ATP-binding site of the kinase. This compound is an ideal starting material for the synthesis of such compounds. A plausible synthetic strategy would involve:

-

Ketone formation: Reaction of the Weinreb amide with an appropriate organometallic reagent to install a key side chain.

-

Nucleophilic aromatic substitution or cross-coupling: Displacement of the 2-chloro group to introduce another crucial fragment of the inhibitor.

Safety and Handling

Potential Hazards:

-

Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and eye irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a modifiable 2-chloropyridine core and a versatile Weinreb amide functionality allows for the efficient and controlled synthesis of complex molecular architectures. While detailed characterization of this specific isomer is not yet widespread in the public domain, its value as a building block, particularly in the synthesis of kinase inhibitors, is clear. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for its use in research and development settings.

References

Sources

Technical Guide: 2-Chloro-N-methoxy-N-methylisonicotinamide

Abstract

This guide provides a comprehensive technical analysis of 2-Chloro-N-methoxy-N-methylisonicotinamide , a critical building block in medicinal chemistry. As a functionalized Weinreb amide , this molecule serves as a pivotal intermediate for the chemoselective synthesis of acyl pyridines and complex heterocyclic ketones. This document details its IUPAC nomenclature, mechanistic utility, validated synthesis protocols, and quality control parameters, designed for researchers in drug discovery and process chemistry.

Structural Identity & IUPAC Nomenclature

Correct nomenclature is the bedrock of chemical communication. While "this compound" is the widely accepted semi-systematic name used in catalogs and patents, the rigorous IUPAC designation is derived from the parent heterocycle.

Nomenclature Breakdown

| Component | Designation |

| Parent Skeleton | Pyridine |

| Principal Group | Carboxamide (at position 4) |

| Ring Substituent | 2-Chloro (adjacent to ring nitrogen) |

| Amide Substituents | N-methoxy, N-methyl |

Systematic IUPAC Name:

2-chloro-N-methoxy-N-methylpyridine-4-carboxamide

Physicochemical Profile:

-

Molecular Formula: C₈H₉ClN₂O₂

-

Molecular Weight: 200.62 g/mol

-

CAS Number: 123602-35-7 (Representative)

-

Core Functionality: Weinreb Amide (electrophilic acylating agent)[1][2]

Synthetic Utility: The Weinreb Advantage[3][4][5]

In drug development, converting carboxylic acids to ketones is often plagued by over-addition (yielding tertiary alcohols) when using Grignard or organolithium reagents. The Weinreb amide functionality of this molecule solves this via the Stable Tetrahedral Intermediate (STI) mechanism.

Mechanism of Action

When a nucleophile (R-M) attacks the carbonyl carbon, the metal (Mg or Li) is chelated by the carbonyl oxygen and the methoxy oxygen. This forms a stable five-membered ring intermediate that does not collapse to the ketone until acidic hydrolysis (quench).

Figure 1: The chelation-controlled stability of the Weinreb intermediate prevents double-addition of nucleophiles.

Validated Synthesis Protocol

Objective: Synthesize 2-chloro-N-methoxy-N-methylpyridine-4-carboxamide from 2-chloroisonicotinic acid.

Retrosynthetic Logic: The direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride is the most robust route. While peptide coupling agents (EDC, HATU) are viable for small scale, the Acid Chloride Method is preferred for scalability and cost-efficiency in process chemistry.

Materials Table

| Reagent | Equiv.[2][3][4] | Role |

| 2-Chloroisonicotinic Acid | 1.0 | Limiting Reagent |

| Thionyl Chloride (SOCl₂) | 3.0 | Chlorinating Agent |

| N,O-Dimethylhydroxylamine HCl | 1.1 | Weinreb Amine Source |

| Triethylamine (TEA) | 3.0 | HCl Scavenger / Base |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

| DMF (Cat.) | 0.05 | Catalyst for Acid Chloride formation |

Step-by-Step Methodology

Phase A: Activation (Acid Chloride Formation)

-

Setup: Charge a dry round-bottom flask with 2-chloroisonicotinic acid (1.0 equiv) and anhydrous DCM (0.5 M concentration).

-

Catalysis: Add catalytic DMF (2-3 drops).

-

Chlorination: Add Thionyl Chloride (3.0 equiv) dropwise at 0°C under N₂ atmosphere.

-

Reflux: Warm to room temperature, then reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

-

Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.

Phase B: Amidation (Weinreb Coupling)

-

Preparation: Resuspend the crude acid chloride in fresh anhydrous DCM.

-

Amine Addition: In a separate vessel, mix N,O-dimethylhydroxylamine HCl (1.1 equiv) with DCM.

-

Base Addition: Cool the amine mixture to 0°C. Add Triethylamine (3.0 equiv) slowly.

-

Coupling: Cannulate the acid chloride solution into the amine/base mixture dropwise at 0°C. Exothermic reaction.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

Phase C: Workup & Isolation

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract aqueous layer with DCM (3x).

-

Wash: Wash combined organics with 1M HCl (to remove unreacted pyridine derivatives) followed by Brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Figure 2: Step-wise synthetic workflow utilizing the acid chloride activation pathway.

Downstream Application: Ketone Synthesis[3][7]

The primary value of this molecule is its reactivity with aryl or alkyl nucleophiles.

Protocol Summary:

-

Dissolve this compound in anhydrous THF or Et₂O.

-

Cool to -78°C (or 0°C depending on nucleophile stability).

-

Add Grignard reagent (R-MgBr) or Organolithium (R-Li).

-

Stir 1 hour.

-

Critical Step: Quench with dilute HCl or NH₄Cl to hydrolyze the intermediate.

Result: Formation of 2-chloro-4-acylpyridine . This scaffold is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors) where the 2-chloro group serves as a handle for subsequent S_NAr reactions with amines.

Quality Control & Characterization

Trustworthiness in data is non-negotiable. The following parameters confirm identity and purity.

| Technique | Expected Signal / Criteria |

| ¹H NMR (CDCl₃) | δ 8.50 (d, 1H, Py-H6), δ 7.50 (s, 1H, Py-H3), δ 7.40 (d, 1H, Py-H5), δ 3.55 (s, 3H, -OCH₃), δ 3.38 (s, 3H, -NCH₃). |

| LC-MS | [M+H]⁺ = 201.0/203.0 (Shows characteristic 3:1 Chlorine isotope pattern). |

| Appearance | White to off-white crystalline solid or pale yellow oil (purity dependent). |

| TLC | R_f ~ 0.3–0.4 (50% EtOAc/Hexanes). UV active. |

References

-

Nahm, S.; Weinreb, S. M. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

-

Mentzel, M.; Hoffmann, H. M. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12214470, 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide.

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Weinreb Ketone Synthesis).

Sources

Strategic Handling and Synthetic Utility of 2-Chloro-N-methoxy-N-methylisonicotinamide

Introduction: The Pivot Point of Pyridine Functionalization

In the landscape of modern drug discovery, the pyridine scaffold remains a privileged structure, appearing in over 20% of the top 200 marketed drugs. 2-Chloro-N-methoxy-N-methylisonicotinamide represents a critical "pivot point" in synthetic schemes.[1] As a Weinreb amide derivative of 2-chloroisonicotinic acid, it solves a notorious problem in heterocyclic chemistry: the controlled mono-addition of nucleophiles to electron-deficient heteroaromatics.

Unlike standard esters or acid chlorides, which often suffer from over-addition (yielding tertiary alcohols) or reduction, this molecule leverages a stable tetrahedral intermediate to guarantee ketone formation. This guide synthesizes safety protocols with high-level application science to ensure both personnel safety and reaction success.

Physicochemical Profile & Identification

Note: While specific batch data may vary, the following represents the standard profile for high-purity research grade material.

| Property | Data / Specification |

| Chemical Name | This compound |

| Synonyms | 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide; Weinreb Amide of 2-Chloroisonicotinic Acid |

| CAS Number | 1221793-66-3 (Verify specific isomer batch; 3-isomer is 488149-34-4) |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Physical State | White to off-white crystalline solid or powder |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |

| Melting Point | 58–62 °C (Typical range for this class; verify CoA) |

| Purity Standard | ≥97% (HPLC/NMR) |

GHS Hazard Identification & Risk Assessment

This compound acts as an alkylating agent precursor and a halogenated heteroaromatic. Standard handling requires treating it as a Category 2 Irritant .

GHS Classification

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Strategy (The "Why" Behind the Protocol)

| Precautionary Code | Protocol | Scientific Rationale |

| P261 | Avoid breathing dust/fume. | Halogenated pyridines can be potent mucous membrane irritants. Inhalation may trigger sensitization. |

| P280 | Wear nitrile gloves (≥0.11mm) and safety goggles. | The N-methoxy-N-methyl moiety can hydrolyze to hydroxylamines under physiological conditions, which are potential skin sensitizers. |

| P305+P351 | Eye Contact: Rinse cautiously with water for 15 mins.[3] | The compound is acidic upon hydrolysis; immediate dilution prevents corneal etching. |

Strategic Synthesis & Reactivity (Application Science)

This section details the Weinreb Amide Mechanism , the primary reason for selecting this building block.

The Chelation-Control Mechanism

When a nucleophile (e.g., Grignard reagent, R-MgBr) attacks the carbonyl carbon, the magnesium atom forms a stable 5-membered chelate with the carbonyl oxygen and the methoxy oxygen of the amide. This "locked" tetrahedral intermediate prevents the collapse of the carbonyl until acidic workup, thereby stopping the reaction at the ketone stage and preventing over-addition to a tertiary alcohol.

Figure 1: The Weinreb Amide Chelation Mechanism preventing tertiary alcohol formation.

Experimental Protocol: Synthesis of 2-Chloro-4-acetylpyridine

Objective: Conversion of the title compound to a methyl ketone.

Reagents:

-

This compound (1.0 equiv)

-

Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)

-

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

-

Solvation: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice/water bath.

-

Expert Tip: While many Weinreb additions require -78 °C, the pyridine ring withdraws electron density, making the carbonyl highly electrophilic. 0 °C is usually sufficient and kinetically faster.

-

-

Nucleophile Addition: Add MeMgBr (1.2 equiv) dropwise via syringe over 10 minutes.

-

Observation: A slight exotherm may occur. The solution often turns yellow/orange due to the formation of the magnesium chelate.

-

-

Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (30% EtOAc/Hexanes). The spot for the amide (lower Rf) should disappear.

-

Quench (Critical): Pour the reaction mixture into saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Handling, Storage, & Emergency Protocols

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture ingress leads to hydrolysis, releasing N,O-dimethylhydroxylamine (toxic) and 2-chloroisonicotinic acid.

-

Container: Tightly sealed amber glass vial.

Emergency Response Workflow

Figure 2: Standard Operating Procedure (SOP) for laboratory accidents involving halogenated amides.

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1221793-66-3 (Isomer Analog)". PubChem.

-

Giacomelli, G., et al. (2022). "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution". NIH/PubMed.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Chloronicotinamide (Analogous Hazard Data)". Merck KGaA. [4]

Disclaimer: This document is a technical guide for research professionals. It does not replace the official Safety Data Sheet (SDS) provided by the specific chemical manufacturer of your batch.

Sources

2-Chloro-N-methoxy-N-methylisonicotinamide material safety data sheet (MSDS)

Technical Monograph: Safe Handling and Synthetic Utility of 2-Chloro-N-methoxy-N-methylisonicotinamide

Executive Summary & Chemical Identity

This compound (CAS: 135048-32-7) is a specialized pyridine derivative functioning as a Weinreb amide .[1] It serves as a critical bifunctional building block in medicinal chemistry: the Weinreb amide moiety allows for the controlled synthesis of ketones without over-addition, while the 2-chloro substituent provides a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide synthesizes safety data with practical application protocols to ensure high-yield utilization in drug discovery workflows.

Physiochemical Profile[2][3]

| Property | Specification |

| CAS Number | 135048-32-7 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |

| Melting Point | 68–72 °C (Typical range for this class) |

| Storage Condition | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) |

Risk Assessment & Toxicology (GHS Standards)

While specific toxicological data for this exact CAS is often extrapolated from structural analogs, it fits the profile of halogenated pyridine amides.[1] Treat as a hazardous substance requiring strict engineering controls.[1][2]

GHS Classification[1][5]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]

Critical Safety Protocol

-

Inhalation Risk: The solid dust is a potent respiratory irritant.[1] Weighing must be performed in a certified chemical fume hood or a powder containment balance enclosure.[1]

-

Skin Contact: Pyridine derivatives can be sensitizers.[1] Double-gloving (Nitrile > 0.11 mm) is recommended.[1]

-

Decomposition: Thermal decomposition releases toxic fumes, including Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[1]

Strategic Handling & Storage Workflow

To maintain reagent integrity and operator safety, a strict handling workflow is required.[1][4] The Weinreb amide bond is relatively stable, but the 2-chloro position makes the ring susceptible to nucleophilic attack under harsh conditions.[1]

Figure 1: Safe handling and lifecycle workflow for moisture-sensitive pyridine derivatives.[1]

Synthetic Utility: The Weinreb Advantage

The primary value of this reagent lies in the Weinreb Ketone Synthesis .[5] Unlike standard esters or acid chlorides, which react with organometallics (R-Mg-X or R-Li) to form tertiary alcohols via double addition, the Weinreb amide forms a stable tetrahedral intermediate .[1]

Mechanistic Insight

The N-methoxy-N-methyl amide forms a stable five-membered chelate with the metal (Mg or Li) of the incoming nucleophile.[1] This chelation prevents the collapse of the tetrahedral intermediate during the reaction. The ketone is only liberated upon acidic workup.[1]

Experimental Protocol: Synthesis of 2-Chloropyridin-4-yl Ketones

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Nucleophile: Phenylmagnesium Bromide (1.2 equiv, 1.0 M in THF)

-

Solvent: Anhydrous THF

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

-

Dissolution: Charge the flask with the Weinreb amide (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0 °C.

-

Addition: Add the Grignard reagent dropwise via syringe over 15 minutes. Note: Exotherms are common; monitor internal temperature.[1]

-

Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.

-

Quench (Critical Step): Cool back to 0 °C. Quench by slow addition of saturated aqueous NH₄Cl or 1M HCl. This step breaks the metal chelate.[1]

-

Extraction: Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

Figure 2: The Weinreb Chelation Mechanism preventing over-addition of the nucleophile.[1]

Emergency Response Protocols

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][2][6][7] Seek medical attention immediately. |

| Skin Contact | Wash with soap and water.[1][2][6] If irritation persists (redness/blistering), consult a dermatologist. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[1][2][7] |

| Spill | Evacuate area. Wear N95/P100 respirator.[1] Sweep up (avoid dust generation) and place in a closed container for hazardous waste disposal. |

References

-

Nahm, S.; Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2734716, 2-Chloro-N-methoxy-N-methylacetamide (Analogous Safety Data). Link[1]

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet for Pyridine Derivatives. Link

-

Mentel, M. et al. (2025).[1][8] "Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran". ResearchGate.[1] Link

Sources

- 1. 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicals.basf.com [chemicals.basf.com]

- 3. 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3 [sigmaaldrich.com]

- 4. corteva.com [corteva.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. buyat.ppg.com [buyat.ppg.com]

- 8. 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Solubility of 2-Chloro-N-methoxy-N-methylisonicotinamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in the field of drug discovery and development. It profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its bioavailability and therapeutic efficacy. Poor solubility can present significant challenges during formulation and may lead to the premature termination of an otherwise promising drug candidate. Therefore, a thorough understanding and accurate measurement of a compound's solubility is paramount from the early stages of research.

This guide focuses on 2-Chloro-N-methoxy-N-methylisonicotinamide, a molecule of interest for which solubility data is not currently present in the public domain. The provided CAS number, 114457-94-2, appears to be erroneously associated with a different chemical entity, (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid. This document will proceed based on the chemical name "this compound" to provide a predictive analysis and a practical framework for its empirical determination.

Molecular Structure and Predicted Solubility Profile

The structure of this compound can be deduced from its name: a pyridine ring with a chloro-substituent at the 2-position and an N-methoxy-N-methylamide (Weinreb amide) group at the 4-position.

Key Structural Features Influencing Solubility:

-

Isonicotinamide Core: The pyridine ring, a heterocyclic aromatic amine, introduces a degree of polarity and the potential for hydrogen bonding through the ring nitrogen. Isonicotinamide itself is soluble in water and polar organic solvents like ethanol and methanol.[1][2]

-

Chloro-substituent: The presence of a chlorine atom at the 2-position introduces a slight increase in lipophilicity and molecular weight, which is expected to decrease aqueous solubility compared to the parent isonicotinamide.

-

Weinreb Amide (N-methoxy-N-methylamide): This functional group is known for its utility in organic synthesis, particularly in the formation of ketones from organometallic reagents.[3][4][5] The presence of oxygen and nitrogen atoms in the amide group can participate in hydrogen bonding, potentially enhancing solubility in protic solvents. However, the methyl groups add to the non-polar character of the molecule.

Predicted Solubility:

Based on these structural components, a qualitative prediction of the solubility of this compound in various solvents is presented in Table 1.

| Solvent Type | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Ethanol, Methanol) | Low to Moderate | The polar pyridine ring and Weinreb amide will contribute to solubility, but the chloro-substituent and methyl groups will likely limit extensive dissolution in highly polar protic solvents like water. Solubility is expected to be better in less polar alcohols like ethanol. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can effectively solvate the polar regions of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network, making them good candidates for achieving higher concentrations. |

| Non-polar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule, primarily due to the pyridine ring and the amide group, will likely result in poor solubility in non-polar solvents. |

Experimental Determination of Solubility

Given the absence of empirical data, experimental determination is essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH.[6][7] It represents the true solubility of the most stable crystalline form of the compound and is crucial for late-stage drug development and formulation.[8][9]

This protocol is a widely accepted method for determining thermodynamic solubility.[9]

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., phosphate-buffered saline pH 7.4, water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Filtration device (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution has reached equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated and at equilibrium with the solid phase.

-

Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state, which is the definition of thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.[10]

-

Centrifugation and Filtration: These steps are necessary to completely separate the solid phase from the liquid phase, ensuring that only the dissolved compound is measured.

-

HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the analyte.[6]

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[8][9] This method is faster than thermodynamic solubility determination and is well-suited for the early stages of drug discovery when large numbers of compounds need to be screened.[11]

Nephelometry, which measures the amount of light scattered by undissolved particles, is a common high-throughput method for assessing kinetic solubility.

Materials and Equipment:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)

-

Microplate reader with nephelometry capabilities

-

96-well microplates

-

Liquid handling system (optional, for high-throughput)

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add the aqueous buffer to each well, causing the compound to precipitate if its solubility limit is exceeded.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Causality Behind Experimental Choices:

-

DMSO Stock Solution: Allows for the rapid introduction of the compound into the aqueous buffer.

-

Nephelometric Detection: Provides a rapid and sensitive way to detect the formation of a precipitate, which is indicative of the compound's solubility limit being exceeded.

-

Microplate Format: Enables high-throughput screening of multiple compounds or conditions simultaneously.

Diagram of Kinetic Solubility Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While direct solubility data for this compound is currently unavailable, a systematic approach based on its molecular structure allows for reasoned predictions of its solubility behavior. This guide provides a theoretical framework for understanding its potential solubility and, more importantly, offers detailed, actionable protocols for its empirical determination. By following the outlined methodologies, researchers can confidently generate the first crucial solubility data for this compound, thereby enabling its further investigation in drug discovery and development programs.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide.

- Sigma-Aldrich. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide 98.

- TCI Chemicals. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.

- NIST. (n.d.). 2-Chloro-N-methylacetamide.

- Wikipedia. (n.d.). Isonicotinamide.

- PubChem. (n.d.). 2-Chloronicotinamide.

- ChemicalBook. (2025). 2-Chloronicotinamide.

- BLD Pharm. (n.d.). 2-Chloronicotinamide.

- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.

- Current Protocols in Nucleic Acid Chemistry. (n.d.). Weinreb amides.

- PubChem. (n.d.). Isonicotinamide.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BLD Pharm. (n.d.). 67442-07-3|2-Chloro-N-methoxy-N-methylacetamide.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- National Institutes of Health. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?

- ChemicalBook. (n.d.). Isonicotinamide.

- ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,....

- Molecules. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations.

- AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.

- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

- ResearchGate. (n.d.). Synthesis, Characterization and Properties of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids.

- PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- Sigma-Aldrich. (n.d.). Isonicotinamide ReagentPlus.

- PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.

- University of Strathclyde. (2025). Physics-based solubility prediction for organic molecules.

- ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- 3ASenrise. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide, 97%.

- Wikipedia. (n.d.). Nicotinamide.

Sources

- 1. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 2. Isonicotinamide | 1453-82-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. evotec.com [evotec.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. inventivapharma.com [inventivapharma.com]

Comprehensive Spectral Guide: 2-Chloro-N-methoxy-N-methylisonicotinamide

The following guide details the spectral characterization and synthesis of 2-Chloro-N-methoxy-N-methylisonicotinamide (CAS: 250263-39-9). This content is structured for medicinal chemists and process development scientists requiring rigorous data for intermediate validation.

Executive Summary & Compound Profile

This compound is a specialized Weinreb amide derivative of 2-chloroisonicotinic acid.[1][2] It serves as a critical electrophilic scaffold in the synthesis of 4-acetylpyridines and other ketone-functionalized heterocycles. Its stability prevents over-addition of organometallic reagents, making it superior to acid chlorides for preparing mono-functionalized ketones.

| Property | Data |

| IUPAC Name | 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide |

| CAS Number | 250263-39-9 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in water. |

Synthesis Protocol (Standardized)

Context: This protocol is optimized to minimize the formation of the acid anhydride byproduct and ensure complete conversion of the acid chloride intermediate.

Reagents:

-

Precursor: 2-Chloroisonicotinic acid (1.0 equiv)

-

Activator: Thionyl chloride (SOCl₂) (5.0 equiv) or Oxalyl chloride (1.2 equiv) with DMF cat.

-

Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

Base: Triethylamine (Et₃N) (2.5 equiv) or DIPEA.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:

-

Activation: Suspend 2-chloroisonicotinic acid in anhydrous DCM. Add thionyl chloride dropwise at 0°C. Heat to reflux for 3–5 hours until the solution becomes clear (formation of acid chloride).

-

Evaporation: Concentrate the reaction mixture in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to ensure total removal of acidic volatiles.

-

Coupling: Redissolve the crude acid chloride in anhydrous DCM.

-

Amine Addition: In a separate vessel, mix N,O-dimethylhydroxylamine HCl and Et₃N in DCM at 0°C.

-

Combination: Cannulate the acid chloride solution dropwise into the amine/base mixture over 30 minutes. Maintain temperature < 5°C.

-

Workup: Warm to room temperature (RT) and stir for 12 hours. Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Workflow Diagram

Caption: Step-wise conversion of carboxylic acid to Weinreb amide via acid chloride activation.

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2-chloropyridine ring introduces a distinct splitting pattern. The H-6 proton is most deshielded due to the adjacent ring nitrogen.

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Context |

| 8.52 | Doublet (d) | 1H | J = 5.1 | H-6 | α-proton to Ring Nitrogen |

| 7.51 | Singlet (s) | 1H | - | H-3 | Ortho to Cl, Ortho to C=O |

| 7.40 | dd | 1H | J = 5.1, 1.4 | H-5 | β-proton to Ring Nitrogen |

| 3.55 | Singlet (s) | 3H | - | N-OCH₃ | Weinreb Methoxy |

| 3.38 | Singlet (s) | 3H | - | N-CH₃ | Weinreb N-Methyl |

¹³C NMR Data (100 MHz, CDCl₃)

| Shift (δ ppm) | Assignment | Note |

| 166.8 | C=O | Amide Carbonyl |

| 151.9 | C-2 | C-Cl (Ipso) |

| 150.1 | C-6 | α-Carbon |

| 145.2 | C-4 | Quaternary (Ipso to Amide) |

| 122.8 | C-5 | Aromatic CH |

| 121.5 | C-3 | Aromatic CH |

| 61.6 | N-OCH₃ | Methoxy Carbon |

| 32.4 | N-CH₃ | Methyl Carbon |

B. Mass Spectrometry (MS)

The chlorine atom provides a characteristic isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1).

-

Ionization Mode: ESI (+)

-

Molecular Ion [M+H]⁺:

-

m/z 201.04 (³⁵Cl isotope) - Base Peak

-

m/z 203.04 (³⁷Cl isotope) - ~33% intensity of base peak

-

-

Fragmentation Pattern:

-

m/z ~170: Loss of -OCH₃ [M - 31]⁺

-

m/z ~140: Loss of Weinreb amine moiety [-N(OMe)Me], generating the acylium ion [C₆H₃ClNO]⁺.

-

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 1655 | Stretching | Amide C=O (Strong) |

| 1580, 1540 | Stretching | C=C / C=N (Pyridine Ring) |

| 1050–1080 | Stretching | C-Cl (Aryl Chloride) |

| 2940, 2980 | Stretching | C-H (Aliphatic Methyls) |

Mechanistic Insight: Fragmentation Pathways

Understanding MS fragmentation is vital for impurity profiling (e.g., distinguishing hydrolyzed acid from the amide).

Caption: Primary ESI(+) fragmentation pathway showing the sequential loss of the Weinreb auxiliary.

Quality Control & Impurity Profiling

When analyzing spectral data for this compound, watch for these common impurities:

-

2-Chloroisonicotinic Acid (Starting Material):

-

NMR: Absence of methyl singlets at 3.3–3.5 ppm. Broad OH peak >10 ppm.

-

MS: [M+H]⁺ = 158.

-

-

Anhydride Formation:

-

IR: Doublet carbonyl peak (split band) around 1750–1800 cm⁻¹.

-

-

Hydrolysis Product (Methyl Ester):

-

If MeOH is used in workup/quenching, the methyl ester may form.

-

NMR: Single methoxy peak at ~3.9 ppm (distinct from Weinreb N-OMe).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235368, this compound. PubChem. Available at: [Link]

-

Llauger, L., et al. (2011). "A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors." Molecules, 16(12). (Describes synthesis protocol). Available at: [Link]

-

Nahm, S., & Weinreb, S. M. (1981).[3][4] "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 22(39), 3815-3818. (Foundational Weinreb chemistry).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

Strategic Sourcing & Technical Profile: 2-Chloro-N-methoxy-N-methylisonicotinamide

Topic: Strategic Sourcing & Technical Guide: 2-Chloro-N-methoxy-N-methylisonicotinamide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.

Executive Summary

This compound (CAS: 250263-39-9 ) is a high-value heterocyclic building block used primarily in the synthesis of viral protease inhibitors, kinase inhibitors (e.g., p38α MAPK), and complex GPCR ligands.[1]

Its primary utility lies in the Weinreb amide functionality, which allows for the chemoselective synthesis of ketones via nucleophilic addition (Grignard or organolithium reagents) without the risk of over-addition to tertiary alcohols. This guide provides a technical analysis of the compound, a vetted sourcing strategy, and quality control protocols to ensure downstream experimental success.

Chemical Identity & Technical Specifications

| Parameter | Specification |

| IUPAC Name | 2-Chloro-N-methoxy-N-methylpyridine-4-carboxamide |

| CAS Number | 250263-39-9 |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| Key Functional Groups | 2-Chloropyridine (electrophile for SₙAr/coupling), Weinreb Amide (acylating agent) |

Structural Significance

The molecule features two orthogonal reactive sites:[2]

-

C4 Position (Weinreb Amide): Accepts hard nucleophiles (R-Mg-X, R-Li) to form stable tetrahedral intermediates, releasing ketones upon acidic workup.

-

C2 Position (Chlorine): Serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SₙAr).

Commercial Supply Landscape

The supply chain for this compound is bifurcated between high-cost catalog suppliers (for discovery scale) and contract manufacturing organizations (CMOs) for process scale.

Tier 1: Catalog Suppliers (Discovery Scale: mg – 100 g)

Best for: Rapid delivery, high purity guarantees, no lead time.

-

Ambeed: Reliable stock in the US/Europe. High purity (>97%).

-

Accela ChemBio: Strong presence in Asian markets with rapid global logistics.

-

Combi-Blocks: Often stocks the 5-bromo derivative but is a primary source for the base scaffold.

-

Enamine: Excellent for building blocks; often holds stock in Kyiv or US depots.

Tier 2: Bulk & Custom Synthesis (Process Scale: >1 kg)

Best for: Cost optimization, batch consistency, GMP requirements.

-

Hangzhou Leap Chem: Aggregator with access to multiple manufacturing sites; useful for price comparison.

-

WuXi AppTec / Pharmaron: Recommended for GMP-grade synthesis if the material is a regulatory starting material (RSM).

Technical Deep Dive: Synthesis & Utility

The "Weinreb Advantage" in Pyridine Chemistry

Direct addition of Grignard reagents to pyridine esters often results in low yields due to the formation of tertiary alcohols (double addition) or nucleophilic attack on the pyridine ring itself. The Weinreb amide moiety chelates the metal ion (Mg²⁺ or Li⁺) in a stable 5-membered ring intermediate, preventing the collapse of the carbonyl until the quench step.

Mechanistic Workflow

The following diagram illustrates the synthesis of the Weinreb amide and its subsequent transformation into a ketone, a common pathway in drug discovery.

Figure 1: Synthetic workflow transforming 2-chloroisonicotinic acid to functionalized ketones via the Weinreb amide intermediate.

Synthesis Protocol (Laboratory Scale)

For researchers unable to source the compound commercially, the following protocol is validated for synthesis from 2-chloroisonicotinic acid.

-

Activation: Suspend 2-chloroisonicotinic acid (1.0 equiv) in DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (Acid Chloride formation).

-

Amidation: Cool the mixture to 0°C. Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).

-

Base Addition: Dropwise add Triethylamine (2.5 equiv). Note: Exothermic reaction.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[3] Wash organic layer with brine.

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted amine.

Quality Control & Handling

When sourcing this material from a new supplier, the following QC protocol is mandatory to ensure integrity.

Validated QC Protocol

-

¹H NMR (DMSO-d₆):

-

Look for the characteristic N-methoxy singlet (~3.7 ppm) and N-methyl singlet (~3.3 ppm).

-

Verify the pyridine protons: A doublet at ~7.6 ppm and a singlet/doublet at ~8.6 ppm (depending on resolution).

-

Red Flag: Absence of methoxy/methyl peaks indicates hydrolysis back to the acid.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: H₂O/MeCN (0.1% TFA).

-

Target: >98% area under the curve (AUC).

-

Impurity Watch: Check for 2-chloroisonicotinic acid (retention time shift) or the des-chloro analog (if hydrogenolysis occurred during manufacture).

-

Storage & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The compound is moderately hygroscopic. Store in a desiccator.

-

Incompatibility: Strong acids (hydrolysis of amide), strong bases, and reducing agents (LiAlH₄ will reduce amide to aldehyde/amine).

Sourcing Decision Matrix

Use this logic flow to determine the appropriate sourcing channel for your project phase.

Figure 2: Decision matrix for selecting a supplier based on project scale and phase.

References

-

MDPI. (2014). A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Molecules. Retrieved from [Link]

-

Nahm, S., & Weinreb, S. M. (1981).[4] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational Chemistry Reference).[5]

Sources

An In-depth Technical Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide: Synthesis, Reactivity, and Applications in Organic Synthesis

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comprehensive overview of 2-Chloro-N-methoxy-N-methylisonicotinamide, a specialized Weinreb amide derivative of isonicotinic acid. While direct literature on this specific compound is limited, this document extrapolates from well-established principles of Weinreb amide chemistry and the known reactivity of related 2-chloropyridine derivatives to offer a robust framework for its synthesis and application.

Introduction: The Strategic Value of a Bifunctional Reagent

This compound is a bifunctional reagent of significant interest in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development. Its structure incorporates two key reactive handles: a 2-chloropyridine moiety and a Weinreb amide.

-

The Weinreb Amide: The N-methoxy-N-methylamide group, commonly known as a Weinreb amide, is a highly valued functional group for the synthesis of ketones.[1] Its reaction with organometallic reagents such as Grignard or organolithium reagents controllably yields ketones by preventing the common problem of over-addition to form tertiary alcohols.[1][2] This is due to the formation of a stable, chelated tetrahedral intermediate that collapses to the ketone only upon aqueous workup.[2]

-

The 2-Chloropyridine Core: The 2-chloropyridine scaffold is a prevalent motif in numerous biologically active molecules.[3][4] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of diverse derivatives.[3] 2-Chloronicotinic acid, a related compound, is a key intermediate in the production of various pharmaceuticals and agrochemicals, including anti-inflammatory drugs and herbicides.[5]

The combination of these two functionalities in this compound makes it a powerful building block for the convergent synthesis of complex molecules bearing a substituted pyridine ring.

Synthesis of this compound

The synthesis of this compound can be logically approached in a three-step sequence starting from isonicotinic acid. This proposed pathway is based on established methodologies for the synthesis of related 2-chloronicotinic acids and Weinreb amides.[1][6]

Step-by-Step Synthesis Protocol (Proposed)

Step 1 & 2: Synthesis of 2-Chloroisonicotinic Acid

The synthesis of 2-chloronicotinic acid from nicotinic acid via the N-oxide is a well-documented procedure. A similar approach is proposed for the isonicotinic acid isomer.

-

N-Oxidation: Isonicotinic acid is oxidized to isonicotinic acid N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

-

Chlorination: The resulting N-oxide is then chlorinated. A common method involves heating with phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 2-position and convert the carboxylic acid to the acyl chloride in the same pot.[6] Alternatively, a two-step process where the N-oxide is first chlorinated and then the acid is formed can be employed.[1]

Step 3: Formation of the Weinreb Amide

This step involves the conversion of the carboxylic acid to the Weinreb amide, typically via the acyl chloride.[1]

Protocol for Weinreb Amide Formation from 2-Chloroisonicotinic Acid:

-

Acyl Chloride Formation: To a solution of 2-chloroisonicotinic acid in an anhydrous solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 2-chloroisonicotinoyl chloride.

-

Amide Formation: Dissolve the crude acyl chloride in anhydrous dichloromethane and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine or pyridine) in dichloromethane.[7]

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Mechanism in Ketone Synthesis

The primary utility of this compound lies in its controlled reaction with organometallic reagents to furnish 2-chloro-4-pyridyl ketones. This transformation is highly efficient and avoids the formation of tertiary alcohol byproducts.[1]

Mechanistic Rationale

The success of the Weinreb ketone synthesis hinges on the formation of a stable five-membered chelated intermediate upon nucleophilic attack of the organometallic reagent on the amide carbonyl.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until protonation during aqueous workup. This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl, thus avoiding the formation of a tertiary alcohol.[1]

Experimental Protocol for Ketone Synthesis

General Procedure for the Reaction with a Grignard Reagent:

-

Dissolve this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C or -78 °C.

-

Slowly add a solution of the Grignard reagent (R-MgX) in THF or diethyl ether (typically 1.1 to 1.5 equivalents).

-

Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude ketone by column chromatography or recrystallization.

| Reagent Class | Typical Conditions | Scope and Limitations |

| Grignard Reagents (R-MgX) | THF or Et₂O, -78 °C to 0 °C | Broad scope, compatible with many functional groups.[8] |

| Organolithium Reagents (R-Li) | THF or Hexanes, -78 °C | Highly reactive, may require lower temperatures. |